molecular formula C22H25Cl2N3O3 B4104121 N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy)acetamide

N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy)acetamide

Cat. No. B4104121
M. Wt: 450.4 g/mol
InChI Key: BYDACWUOTXRKRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy)acetamide, also known as CI-994, is a histone deacetylase inhibitor that has been widely studied for its potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders.

Mechanism of Action

N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy)acetamide exerts its pharmacological effects through the inhibition of histone deacetylase (HDAC), which leads to the accumulation of acetylated histones and the modulation of gene expression. HDAC inhibition by N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy)acetamide has been shown to affect various cellular processes, including cell cycle progression, apoptosis, DNA damage repair, and immune response.
Biochemical and Physiological Effects:
In addition to its effects on gene expression, N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy)acetamide has been shown to affect various biochemical and physiological processes. For example, N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy)acetamide has been shown to induce oxidative stress and mitochondrial dysfunction in cancer cells, leading to apoptosis. In neurodegenerative disorder research, N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy)acetamide has been shown to reduce neuroinflammation and oxidative stress and increase neurotrophic factor expression, leading to improved cognitive function. N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy)acetamide has also been shown to affect glucose metabolism and insulin signaling in animal models of diabetes.

Advantages and Limitations for Lab Experiments

N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy)acetamide has several advantages as a research tool, including its potency, selectivity, and ability to cross the blood-brain barrier. However, N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy)acetamide also has some limitations, including its potential toxicity, off-target effects, and lack of specificity for different HDAC isoforms.

Future Directions

There are several future directions for N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy)acetamide research, including the development of more potent and selective HDAC inhibitors, the identification of biomarkers for patient selection and monitoring, and the investigation of combination therapies with other drugs. Additionally, the potential use of N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy)acetamide in epigenetic editing and gene therapy applications warrants further investigation.

Scientific Research Applications

N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections. In cancer research, N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer cells, through the induction of apoptosis and cell cycle arrest. In neurodegenerative disorder research, N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy)acetamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and multiple sclerosis. In viral infection research, N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy)acetamide has been shown to inhibit the replication of human cytomegalovirus and herpes simplex virus.

properties

IUPAC Name

N-[3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-2-(2-chlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25Cl2N3O3/c1-15(2)22(29)27-11-9-26(10-12-27)19-8-7-16(13-18(19)24)25-21(28)14-30-20-6-4-3-5-17(20)23/h3-8,13,15H,9-12,14H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYDACWUOTXRKRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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